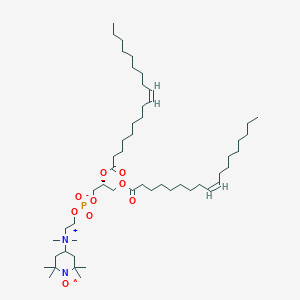![molecular formula C17H19FN2O2S B11938622 N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide is a novel compound known for its role as a positive allosteric modulator of the AMPA receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indenyl core, introduction of the fluoro-pyridinyl group, and the attachment of the propanesulfonamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to the AMPA receptor.
Substitution: Substitution reactions are common in modifying the pyridinyl or indenyl groups to explore structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of analogs with potentially different pharmacological profiles .
Aplicaciones Científicas De Investigación
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of AMPA receptor modulators.
Biology: Investigated for its effects on synaptic transmission and plasticity in neuronal cultures.
Medicine: Explored as a potential therapeutic agent for cognitive enhancement in conditions like schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting the central nervous system.
Mecanismo De Acción
The compound exerts its effects by binding to the AMPA receptor, a type of glutamate receptor in the brain. As a positive allosteric modulator, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and improved cognitive functions. The molecular targets include the ligand-binding domain of the AMPA receptor, and the pathways involved are primarily related to synaptic plasticity and memory formation .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Known for its high potency and selectivity as an AMPA receptor modulator.
N-[(2s)-5-(6-Chloro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Similar structure but with a chloro group instead of a fluoro group, affecting its binding affinity and pharmacokinetics.
N-[(2s)-5-(6-Methyl-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Contains a methyl group, leading to different pharmacological properties.
Uniqueness
This compound stands out due to its excellent pharmacokinetic profile, high potency, and selectivity for the AMPA receptor. These properties make it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C17H19FN2O2S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |
Clave InChI |
QXQSUBKWSHMXDP-INIZCTEOSA-N |
SMILES isomérico |
CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
SMILES canónico |
CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)








![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)


![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
